Sulfarsphenamine

Description

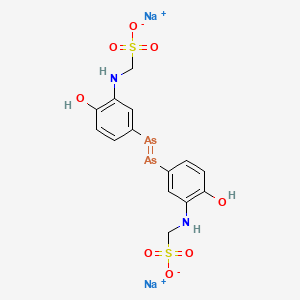

Sulfarsphenamine, chemically designated as 3,3'-diamino-4,4'-dihydroxyarsenobenzol-N,N-methanesulfonic acid disodium salt (C₁₄H₁₄As₂N₂O₈S₂·2Na, molecular weight 598.22), is an organic arsenical derived from arsphenamine . Developed in the 1920s, it was initially marketed in France as Sulfarsenol and later standardized by Voegtlin and Johnson for clinical use against syphilis and protozoal infections . Its synthesis involves two stages:

Condensation: Arsphenamine reacts with formaldehyde to form a formaldehyde imide derivative.

Esterification: Sodium bisulfite is added to create a sulfurous acid ester salt .

Key pharmacological advantages include subcutaneous administration compatibility, stable aqueous solutions (retaining efficacy for 24 hours in air), and reduced toxicity compared to earlier arsenicals . However, it has been largely supplanted by modern antibiotics like penicillin .

Properties

CAS No. |

618-82-6 |

|---|---|

Molecular Formula |

C14H14As2N2Na2O8S2 |

Molecular Weight |

598.2 g/mol |

IUPAC Name |

disodium;[2-hydroxy-5-[4-hydroxy-3-(sulfonatomethylamino)phenyl]arsanylidenearsanylanilino]methanesulfonate |

InChI |

InChI=1S/C14H16As2N2O8S2.2Na/c19-13-3-1-9(5-11(13)17-7-27(21,22)23)15-16-10-2-4-14(20)12(6-10)18-8-28(24,25)26;;/h1-6,17-20H,7-8H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |

InChI Key |

BPRGSDPGYCSOSJ-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])O.[Na+].[Na+] |

Other CAS No. |

618-82-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Structure and Reactivity

Sulfarsphenamine differs from its closest analog, neoarsphenamine , in its side-chain composition:

- This compound : Contains a sulfonic acid ester group (-NH-CH₂·O·SO₂Na) .

- Neoarsphenamine : Features a sulfoxylic acid ester group (-NH-CH₂·O·SONa) .

This structural distinction impacts reactivity:

| Test | This compound | Neoarsphenamine |

|---|---|---|

| Indigo carmine | No reduction unless pretreated with Zn/AcOH | Rapid reduction upon heating (yellow solution) |

| Methylene blue | No decolorization | Immediate decolorization (leuco base formation) |

Pharmacological Profile

| Parameter | This compound | Neoarsphenamine | Arsphenamine |

|---|---|---|---|

| Administration | Subcutaneous, intramuscular | Intravenous | Intravenous |

| Stability | High (air-stable for 24 hours) | Moderate (oxidizes readily) | Low (requires fresh prep) |

| Toxicity | Lower systemic toxicity | Higher risk of anaphylaxis | Severe (neurotoxicity) |

| Efficacy in Syphilis | Comparable to neoarsphenamine | Standard therapy pre-penicillin | Limited due to toxicity |

Analytical and Clinical Differentiation

Analytical Techniques

Clinical Outcomes

- This compound : Favored for outpatient use due to flexible dosing and fewer acute reactions. A 1936 study reported 75% seronegativity rates in syphilis patients after 12 months .

- Neoarsphenamine : Higher efficacy in early syphilis (85% seronegativity) but linked to severe adverse events, including hepatotoxicity .

Legacy and Replacement

While this compound was pivotal in early antisyphilitic therapy, its use declined post-1940s with the advent of penicillin (lower toxicity, broader spectrum) and sulfonamides (e.g., sulfaquinoxaline for coccidiosis) . Modern arsenicals are restricted to niche applications due to cumulative toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.